![molecular formula C8H15NO B3394391 (R)-3-Cyclobutylmorpholine CAS No. 1270182-56-3](/img/structure/B3394391.png)
(R)-3-Cyclobutylmorpholine
Overview
Description
(R)-3-Cyclobutylmorpholine, also known as CBM-3R, is a chiral morpholine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit potent and selective activity against various targets, making it a promising candidate for drug development.
Scientific Research Applications
(R)-3-Cyclobutylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various targets, including histamine H3 receptors, dopamine D3 receptors, and sigma-1 receptors. These targets are involved in the regulation of various physiological processes, including neurotransmitter release, inflammation, and pain perception.
Mechanism of Action
The mechanism of action of (R)-3-Cyclobutylmorpholine is not fully understood. However, it is believed to act as a modulator of various receptors and ion channels, leading to the regulation of neurotransmitter release and other physiological functions. The compound has been found to exhibit high selectivity for its targets, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
(R)-3-Cyclobutylmorpholine has been found to exhibit various biochemical and physiological effects. It has been shown to regulate neurotransmitter release, reduce inflammation, and modulate pain perception. Additionally, the compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(R)-3-Cyclobutylmorpholine has several advantages for lab experiments. It is relatively easy to synthesize, exhibits high selectivity for its targets, and has been extensively studied for its potential therapeutic applications. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (R)-3-Cyclobutylmorpholine. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been found to exhibit neuroprotective effects and may have potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Cyclobutylmorpholine and its potential applications in other therapeutic areas.
properties
IUPAC Name |
(3R)-3-cyclobutylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXMPNANXOTLP-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2COCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717597 | |
Record name | (3R)-3-Cyclobutylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1270182-56-3 | |
Record name | (3R)-3-Cyclobutylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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